molecular formula C15H21N3O3 B8477008 2-Amino-3-methoxy-4-(3-morpholin-4-ylpropoxy)benzonitrile

2-Amino-3-methoxy-4-(3-morpholin-4-ylpropoxy)benzonitrile

Cat. No. B8477008
M. Wt: 291.35 g/mol
InChI Key: XRVBOUAQFSGOFT-UHFFFAOYSA-N
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Description

2-Amino-3-methoxy-4-(3-morpholin-4-ylpropoxy)benzonitrile is a useful research compound. Its molecular formula is C15H21N3O3 and its molecular weight is 291.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

2-amino-3-methoxy-4-(3-morpholin-4-ylpropoxy)benzonitrile

InChI

InChI=1S/C15H21N3O3/c1-19-15-13(4-3-12(11-16)14(15)17)21-8-2-5-18-6-9-20-10-7-18/h3-4H,2,5-10,17H2,1H3

InChI Key

XRVBOUAQFSGOFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1N)C#N)OCCCN2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Methoxy-4-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile (Step 2, 7.7 g, 24.1 mmol) was suspended in acetic acid (170 mL) and cooled to 0° C. Water (0.4 mL) was added, followed by iron powder (6.7 g, 120 mmol) and the resulting mixture was stirred at room temperature for 4 h at which time the reaction mixture was filtered through a pad of Celite and washed with acetic acid (400 mL). The filtrate was concentrated under reduced pressure to 100 mL and diluted with EtOAc (200 mL) at which time potassium carbonate was added slowly. The resulting slurry was filtered through a pad of Celite washing with EtOAc and water. The layers were separated and the organic layer was washed with saturated sodium bicarbonate solution. The organic layer was separated and passed through a pad of silica gel. The resultant solution was concentrated under reduced pressure to provide the title compound (6.5 g, 92%): 1H NMR (DMSO-d6) δ: 7.13 (1H, d), 6.38 (1H, d), 5.63 (2H, br s), 4.04 (2H, t), 3.65 (3H, s), 3.55 (4H, m), 2.41 (2H, t), 2.38 (4H, m), 1.88 (2H, m).
Name
3-Methoxy-4-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Three
Name
Quantity
6.7 g
Type
catalyst
Reaction Step Four
Yield
92%

Synthesis routes and methods II

Procedure details

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COc1c(OCCCN2CCOCC2)ccc(C#N)c1[N+](=O)[O-]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.